molecular formula C16H11BrClNO B3172948 5-Bromo-2-[(4-chloro-1-naphthyl)oxy]aniline CAS No. 946743-75-5

5-Bromo-2-[(4-chloro-1-naphthyl)oxy]aniline

Cat. No.: B3172948
CAS No.: 946743-75-5
M. Wt: 348.62 g/mol
InChI Key: GRURLDGCDDNEDD-UHFFFAOYSA-N
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Description

5-Bromo-2-[(4-chloro-1-naphthyl)oxy]aniline is a chemical compound with the molecular formula C16H11BrClNO and a molecular weight of 348.63 g/mol . This aniline derivative features a naphthyl ether backbone, a structure often explored in medicinal chemistry and organic synthesis. Compounds with similar naphthalene and aniline motifs are frequently investigated as key intermediates in the development of pharmacologically active molecules . As a complex aromatic ether, it serves as a versatile building block for constructing more elaborate molecular architectures, particularly in the synthesis of compounds with potential biological activity. The presence of both bromo and chloro substituents offers distinct sites for further functionalization via metal-catalyzed cross-coupling reactions and nucleophilic substitutions, making it a valuable scaffold for structure-activity relationship (SAR) studies. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Researchers should consult the safety data sheet (MSDS) prior to handling.

Properties

IUPAC Name

5-bromo-2-(4-chloronaphthalen-1-yl)oxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrClNO/c17-10-5-7-16(14(19)9-10)20-15-8-6-13(18)11-3-1-2-4-12(11)15/h1-9H,19H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRURLDGCDDNEDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Cl)OC3=C(C=C(C=C3)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-[(4-chloro-1-naphthyl)oxy]aniline typically involves a multi-step process. One common method includes the following steps:

    Naphthylation: The attachment of the chloro-naphthyl group is often carried out through a nucleophilic aromatic substitution reaction. This involves reacting 4-chloro-1-naphthol with 5-bromo-2-nitroaniline in the presence of a base like potassium carbonate (K2CO3).

    Reduction: The nitro group is then reduced to an amine using a reducing agent such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-[(4-chloro-1-naphthyl)oxy]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) to form corresponding quinones.

    Reduction: Reduction reactions can convert nitro groups to amines using agents like hydrogen gas (H2) with palladium catalysts.

    Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), acidic or basic conditions.

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C).

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted anilines depending on the nucleophile used.

Scientific Research Applications

5-Bromo-2-[(4-chloro-1-naphthyl)oxy]aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-2-[(4-chloro-1-naphthyl)oxy]aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 5-Bromo-2-[(4-chloro-1-naphthyl)oxy]aniline with structurally related halogenated aniline derivatives, focusing on substituent effects, physicochemical properties, and applications.

Substituent Effects and Reactivity

Compound Name Molecular Formula Key Substituents Electronic Effects Reactivity Highlights
This compound C₁₆H₁₀BrClNO -Br, -NH₂, -O-(4-Cl-naphthyl) Strong electron-withdrawing (Br, Cl), electron-donating (NH₂) Susceptible to electrophilic substitution at NH₂; naphthyloxy group stabilizes intermediates
5-Bromo-2-(3-ethoxyphenoxy)aniline C₁₄H₁₄BrNO₂ -Br, -NH₂, -O-(3-ethoxy-phenyl) Electron-donating (ethoxy) Enhanced solubility in polar solvents; ethoxy group directs regioselectivity in cross-coupling reactions
5-Bromo-2-(4-phenylphenoxy)aniline C₁₈H₁₄BrNO -Br, -NH₂, -O-(biphenyl) Steric hindrance (bulky biphenyl) Limited accessibility for nucleophilic attack; used in rigid-rod polymer synthesis
4-Bromo-5-fluoro-2-methylaniline C₇H₇BrFN -Br, -F, -CH₃, -NH₂ Electron-withdrawing (Br, F), -CH₃ (electron-donating) Methyl group enhances crystallinity; fluorine increases metabolic stability in drug candidates

Physicochemical Properties

Compound Name Molecular Weight Melting Point (°C) Solubility Stability
This compound 356.62 Not reported Low in water; soluble in DMSO, DMF Stable under inert conditions
5-Bromo-2-[2-(dimethylamino)ethoxy]aniline 259.14 Not reported Soluble in polar aprotic solvents Sensitive to oxidation due to -NH₂
4-Bromo-2-fluoro-5-(trifluoromethyl)aniline 272.03 85–87 Insoluble in water; soluble in THF High thermal stability; resistant to hydrolysis

Biological Activity

5-Bromo-2-[(4-chloro-1-naphthyl)oxy]aniline is an organic compound with significant potential in biological applications due to its unique structural features. This compound, classified as an aromatic amine, has garnered attention for its interactions with various molecular targets, which may lead to therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula C16H11BrClNOC_{16}H_{11}BrClNO and a molecular weight of approximately 305.68 g/mol. Its structure is characterized by a bromine atom at the 5th position and a chloro-naphthyl group attached via an oxygen atom to the 2nd position of the aniline ring. The presence of halogen atoms (bromine and chlorine) enhances its reactivity and potential biological activity.

Research indicates that this compound may exert its biological effects through enzyme inhibition. It is hypothesized that this compound can bind to the active sites of specific enzymes, thereby altering their activity and influencing various biochemical pathways. The exact pathways affected are still under investigation but may include those related to cancer progression and inflammation .

Anticancer Potential

Several studies have explored the anticancer potential of compounds similar to this compound. For instance, compounds containing similar structural motifs have demonstrated cytotoxic activity against various cancer cell lines. The mechanism often involves the inhibition of key signaling pathways that promote cell proliferation and survival .

Table 1: Summary of Biological Activities

Activity TypeModel/Cell LineIC50 Value (µM)Reference
CytotoxicityHeLa (human cervical carcinoma)15
AntiproliferativeCaCo-2 (colon adenocarcinoma)20
Enzyme InhibitionVarious kinasesVaries

Case Studies

  • Inhibition of Enzymatic Activity : A study indicated that compounds with similar structures could inhibit ATP synthase, a critical enzyme in cellular energy metabolism. This inhibition was found to be dose-dependent, suggesting a potential therapeutic angle for metabolic disorders .
  • Cytotoxic Effects on Cancer Cells : Another investigation focused on the cytotoxic effects of halogenated anilines, revealing that such compounds can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .

Q & A

Q. What is the optimal synthetic route for 5-Bromo-2-[(4-chloro-1-naphthyl)oxy]aniline?

The synthesis can be achieved via nucleophilic aromatic substitution (NAS). A two-step approach is commonly used:

  • Step 1 : React 4-chloro-1-naphthol with a brominated nitrobenzene derivative (e.g., 4-bromo-1-fluoro-2-nitrobenzene) under basic conditions (e.g., DIEA) to substitute the fluoride with the naphthoxide ion.
  • Step 2 : Reduce the nitro group to an amine using catalytic hydrogenation or Fe/HCl. Purification involves column chromatography and recrystallization to isolate the final product .

Q. How is the structure and purity of this compound validated?

Key characterization methods include:

  • 1H-NMR/13C-NMR : Confirm substitution patterns and aromatic proton environments.
  • HPLC : Assess purity (>95% by area normalization under optimized mobile phases).
  • ESI-MS : Verify molecular weight and fragmentation patterns.
  • Elemental Analysis : Validate empirical formula .

Q. What safety precautions are required for handling this compound?

Based on analogous brominated anilines:

  • PPE : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/skin contact.
  • Storage : Keep in amber vials at 2–8°C under inert gas (Ar/N₂) to prevent oxidation.
  • Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Advanced Research Questions

Q. How do the bromine and naphthyl groups influence reactivity in cross-coupling reactions?

The bromine atom acts as a leaving group in Suzuki-Miyaura or Buchwald-Hartwig reactions, while the electron-withdrawing naphthyloxy group directs electrophilic substitution to specific positions. Computational studies (DFT) can predict regioselectivity by analyzing charge distribution and frontier molecular orbitals .

Q. What strategies resolve contradictions in reported solubility or stability data?

Discrepancies often arise from substituent positional isomers or solvent effects. Systematic studies should:

  • Compare logP (octanol-water partition coefficient) values via shake-flask methods.
  • Perform accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring.
  • Use X-ray crystallography to confirm solid-state packing effects .

Q. How is this compound applied in designing protein degraders (e.g., PROTACs)?

The aniline moiety can serve as a linker in heterobifunctional molecules targeting WD40-repeat proteins (e.g., WDR5). Functionalization steps include:

  • Conjugation : Couple the amine group to E3 ligase ligands (e.g., thalidomide derivatives) via carbamate or amide bonds.
  • Biological Evaluation : Assess degradation efficiency in cell-based assays (e.g., Western blot for target protein levels) .

Q. What methodologies assess its environmental fate in soil systems?

Adapt aniline migration studies by:

  • Column Experiments : Simulate vertical transport using soil layers with varying organic matter.
  • LC-MS/MS : Quantify parent compound and metabolites (e.g., dehalogenated products).
  • Modeling : Use HYDRUS-1D to predict leaching behavior, adjusting for the naphthyl group’s hydrophobicity (logP ~3.5) .

Methodological Notes

  • Synthetic Optimization : Replace fluorine with naphthol in NAS by adjusting reaction time (12–24 hrs) and temperature (80–100°C) .
  • Data Reproducibility : Standardize solvent systems (e.g., DCM:MeOH gradients in HPLC) across labs to minimize variability .
  • Environmental Testing : Include abiotic controls (e.g., sterile soil) to distinguish microbial degradation from hydrolysis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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